Latrepirdine dihydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Latrepirdine dihydrochloride, also known as Dimebon, is a small molecule that targets several receptors in the body. It inhibits alpha-Adrenergic receptors (alpha1A, alpha1B, alpha1D, and alpha2A), Histamine H1 and H2 receptors, and Serotonin 5-HT2c, 5-HT5A, 5-HT6 receptors with high affinity . It also targets the Glutamate [NMDA] receptor and Acetylcholinesterase .
Mode of Action
Latrepirdine interacts with its targets to affect a number of cellular functions. It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a reduction in the levels of intracellular APP metabolites, including Aβ . It also blocks NMDA receptors or voltage-gated Ca2+ channels and prevents mitochondrial permeability pore transition .
Biochemical Pathways
The compound affects several biochemical pathways. It influences multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . The precise mechanisms underlying these effects are still being investigated.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models. The highest bioavailability both in the blood and in the brain was demonstrated by a specific polymorph of the compound, known as polymorph E . This suggests that the crystal structure of the compound plays a key role in its bioavailability .
Result of Action
The action of this compound results in neuroprotective functions and the ability to enhance cognition in models of Alzheimer’s disease (AD) and Huntington’s disease (HD) . It has been shown to reduce neuronal excitability and mediate neuroprotection against excitotoxic injury .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the crystal structure of the compound, which can vary depending on environmental conditions, has been shown to play a key role in its bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
Latrepirdine Dihydrochloride has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . It interacts with histaminergic, α-adrenergic, and serotonergic receptors . It also stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .
Cellular Effects
This compound has demonstrated neuroprotective functions and the ability to enhance cognition in Alzheimer’s and Huntington’s disease models . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .
Molecular Mechanism
This compound is a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .
Temporal Effects in Laboratory Settings
It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .
Metabolic Pathways
It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .
Transport and Distribution
It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .
Subcellular Localization
It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dimebondihydrochlorid beinhaltet die Herstellung von 2,8-Dimethyl-5-[2-(6-Methylpyrid-3-yl)ethyl]-1,2,3,4-tetrahydro-γ-carbolin . Der Prozess beinhaltet die stereoselektive Reduktion des Wirkstoffs, um die entsprechenden racemischen cis- und trans-1,2,3,4,4a,9b-Hexahydroderivate zu erhalten . Die Strukturen dieser diastereomeren Hexahydro-γ-carboline werden mit verschiedenen physikalisch-chemischen Methoden, einschließlich Röntgenstrukturanalyse, bestätigt .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Dimebondihydrochlorid sind in der öffentlichen Domäne nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen: Dimebondihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pyridyl- und Tetrahydro-γ-carbolin-Einheiten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig vom gewünschten Substitutionsmuster.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Stereoisomere und Derivate der ursprünglichen Verbindung, die mit Techniken wie NMR-Spektroskopie und Massenspektrometrie weiter analysiert und charakterisiert werden können.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der genaue Wirkmechanismus von Dimebondihydrochlorid ist nicht vollständig geklärt. Es ist bekannt, dass es:
Cholinesterase und NMDA-Rezeptoren blockiert: Diese Doppelfunktion trägt zur Verringerung neurotoxischer Effekte und zur Verbesserung der kognitiven Funktion bei.
L-Typ-Kalziumkanäle inhibiert: Diese Inhibition könnte zu seinen neuroprotektiven Wirkungen beitragen.
Autophagie moduliert: Die Verbindung stimuliert MTOR- und ATG5-abhängige Autophagie, was zu einer Reduktion des intrazellulären Spiegels von Amyloid-β-Peptiden führt.
Ähnliche Verbindungen:
Donepezil: Ein weit verbreiteter Cholinesterase-Inhibitor zur Behandlung der Alzheimer-Krankheit.
Memantin: Ein NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Einzigartigkeit von Dimebondihydrochlorid: Dimebondihydrochlorid ist einzigartig aufgrund seiner pleiotropen Wirkungen, einschließlich seiner Fähigkeit, mehrere Neurotransmittersysteme zu modulieren, und seiner potenziellen neuroprotektiven Eigenschaften . Im Gegensatz zu anderen Verbindungen hat es in klinischen Studien gemischte Ergebnisse gezeigt, was die Komplexität seines Wirkmechanismus und die Notwendigkeit weiterer Forschung unterstreicht .
Vergleich Mit ähnlichen Verbindungen
Donepezil: A widely used cholinesterase inhibitor for Alzheimer’s disease treatment.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Dimebon Dihydrochloride: Dimebon dihydrochloride is unique due to its pleiotropic effects, including its ability to modulate multiple neurotransmitter systems and its potential neuroprotective properties . Unlike other compounds, it has shown mixed results in clinical trials, highlighting the complexity of its mechanism of action and the need for further research .
Biologische Aktivität
Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine with a complex pharmacological profile that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of latrepirdine, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Latrepirdine exhibits multiple mechanisms that contribute to its biological activity:
-
Receptor Interactions : Latrepirdine has been shown to inhibit various neurotransmitter receptors, including:
- Histamine Receptors : It demonstrates significant antihistaminic activity (H1 receptor), outperforming traditional antihistamines like diphenhydramine .
- Serotonin Receptors : It inhibits several serotonin receptors (5-HT2C, 5-HT5A, 5-HT6) with varying affinities. Notably, it binds to the human 5-HT6 receptor with a K_i value of 26 nM .
- Dopamine and Norepinephrine Receptors : Latrepirdine also inhibits dopamine (D1, D2S, D3) and norepinephrine receptors, influencing monoamine levels in the brain .
- Neuroprotective Properties : The compound is thought to exert neuroprotective effects by:
- Calcium Channel Modulation : Latrepirdine acts as a calcium channel antagonist, inhibiting potential-dependent currents in neurons .
Pharmacokinetics
Recent studies have investigated the pharmacokinetic properties of different polymorphs of latrepirdine. Polymorph E has been identified as having superior bioavailability compared to other forms:
- Bioavailability Studies : In a study involving male SD rats administered with various polymorphs, polymorph E demonstrated the highest area under the curve (AUC) values in both blood and brain tissues .
- Cognitive Enhancing Effects : In cognitive tests following administration of scopolamine (which induces memory impairment), polymorph E exhibited significant cognitive-enhancing effects, suggesting its potential for treating conditions like Alzheimer's disease .
Research Findings and Case Studies
Several research findings highlight latrepirdine's efficacy in improving cognitive functions and its potential role in disease modification:
- Clinical Trials : A clinical trial evaluated latrepirdine's effects on cognition in patients with Alzheimer's disease. Results indicated improvements in cognitive function and a slowing of disease progression compared to placebo groups .
- Animal Studies : In murine models of neurodegeneration:
- Mechanistic Insights : Research has shown that latrepirdine can inhibit acetylcholinesterase and butyrylcholinesterase activities, further supporting its potential utility in Alzheimer's treatment by enhancing cholinergic transmission .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97657-92-6 | |
Record name | Latrepirdine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.